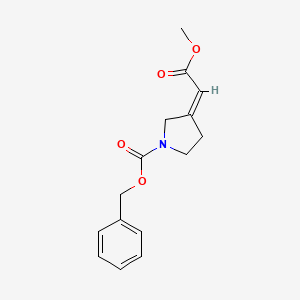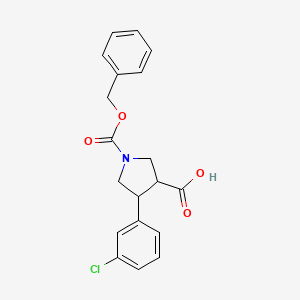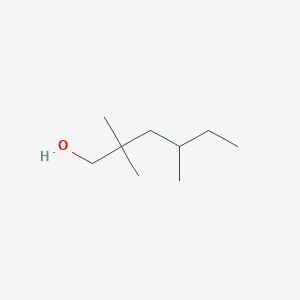
2,2,4-Trimethylhexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol that is used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes three methyl groups attached to a hexane chain, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylhexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation.
化学反応の分析
Types of Reactions
2,2,4-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,2,4-trimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylhexanoic acid.
Reduction: 2,2,4-Trimethylhexane.
Substitution: 2,2,4-Trimethylhexyl chloride or bromide.
科学的研究の応用
2,2,4-Trimethylhexan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving branched-chain alcohols.
Medicine: As a potential precursor for pharmaceuticals and bioactive compounds.
Industry: In the production of plasticizers, lubricants, and surfactants.
作用機序
The mechanism of action of 2,2,4-Trimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is removed, and the compound is converted to an alkane. The substitution reactions involve the replacement of the hydroxyl group with other functional groups, altering the compound’s reactivity and properties.
類似化合物との比較
2,2,4-Trimethylhexan-1-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylhexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
2,2,4-Trimethylhexan-1-one: Contains a carbonyl group, making it a key intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its branched structure and the presence of the hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C9H20O |
|---|---|
分子量 |
144.25 g/mol |
IUPAC名 |
2,2,4-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
InChIキー |
JNWGRGISOITMRT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


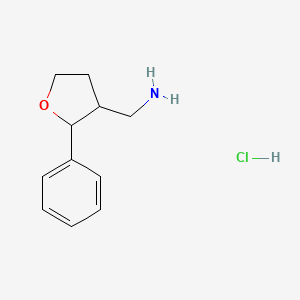
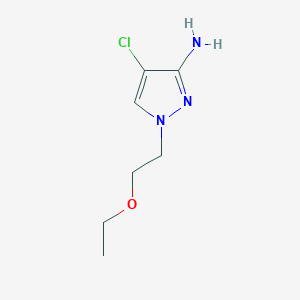
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)

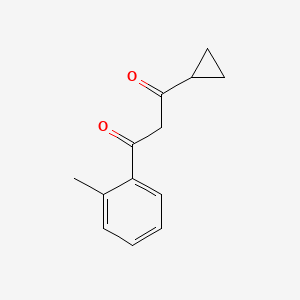
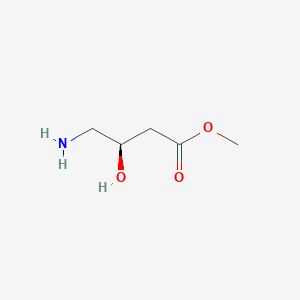
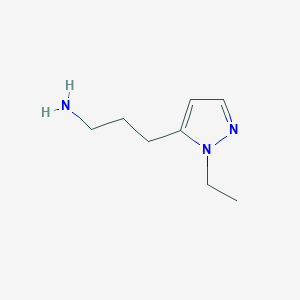
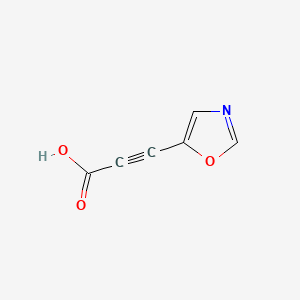
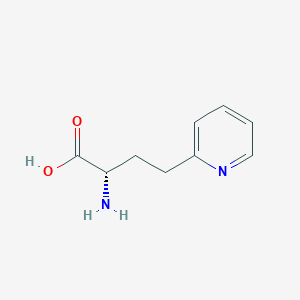
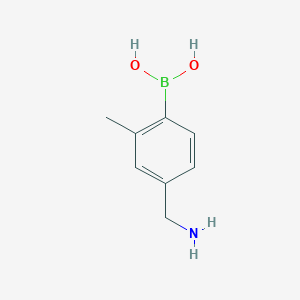
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
